(-)-Isolongifolen-9-one

Description

Overview of Sesquiterpenoid Natural Products in Chemical Biology

Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units, resulting in a C15 carbon skeleton. Found widely in terrestrial plants, fungi, and marine organisms, they exhibit a vast array of chemical structures, including acyclic, monocyclic, and polycyclic frameworks. mdpi.commdpi.comfrontiersin.org This structural diversity leads to a wide spectrum of biological activities, making them a rich source for drug discovery and chemical biology research. mdpi.com Fungi, in particular, are prolific producers of sesquiterpenoids with activities ranging from antimicrobial and anti-inflammatory to cytotoxic and antitumor. researchgate.nettandfonline.com Similarly, sesquiterpenoids from marine sources and plants have shown remarkable potential, with activities such as neuroprotective, immunosuppressive, and antiviral effects being reported. mdpi.commdpi.com The study of these compounds, their biosynthesis, and their interactions with biological targets is a vibrant area of research, offering tools to probe biological pathways and opportunities to develop new therapeutic agents. mdpi.com

Stereochemical Complexity and Unique Structural Features of (-)-Isolongifolen-9-one

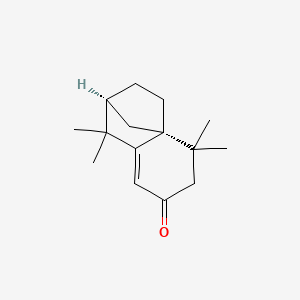

This compound is a tricyclic sesquiterpenoid ketone. Its chemical formula is C₁₅H₂₂O, and it possesses a complex, bridged ring system. nih.gov The structure is derived from its precursor, the sesquiterpene hydrocarbon (-)-isolongifolene. medchemexpress.com Isolongifolene (B72527) itself is not typically a direct biosynthetic product but rather an acid-catalyzed rearrangement product of longifolene (B8805489), a common sesquiterpene found in pine resins. medchemexpress.com The biosynthesis of longifolene begins with farnesyl diphosphate, which undergoes a complex cationic polycyclization cascade. medchemexpress.com

The stereochemistry of this compound is critical to its identity and properties. The IUPAC name, (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹⁶]undec-5-en-4-one, defines the absolute configuration at its stereocenters. nih.gov This specific three-dimensional arrangement is crucial for its interaction with biological receptors and its characteristic olfactory properties, which has led to its use in the fragrance industry. guidechem.comgivaudan.com The presence of a ketone functional group on the isolongifolene skeleton adds to its chemical reactivity and potential for further derivatization.

Table 1: Chemical Properties of this compound

Data sourced from references nih.govguidechem.comchemsrc.com.

Current Academic Research Landscape and Unexplored Avenues for this compound

The academic interest in this compound has been driven by its notable biological activities and its utility as a fragrance component. researchgate.netguidechem.com Research has primarily focused on two distinct areas: its bioactivity as a repellent and its potential antimutagenic properties derived from biotransformation.

One significant area of research has demonstrated that this compound is an effective repellent against various disease-vectoring arthropods. Studies have shown it to be more effective than the common synthetic repellent DEET in deterring the biting of mosquitoes like Aedes aegypti and Anopheles stephensi. researchgate.net It has also shown efficacy comparable to DEET in repelling ticks, including the blacklegged tick (Ixodes scapularis) and the lone star tick (Amblyomma americanum). researchgate.net This has positioned this compound as a promising natural alternative for personal protection against insect-borne diseases.

Another key research avenue involves the microbial transformation of (-)-isolongifolene. A study in 2010 reported the biotransformation of (-)-isolongifolene using the fungus Glomerella cingulata. This process yielded this compound as the main product (60% conversion), along with two hydroxylated derivatives. The study further investigated these metabolites and found that this compound suppressed the SOS-inducing activity of known mutagens in the umu test, indicating potential antimutagenic properties.

Despite this progress, several avenues remain unexplored. The complete biosynthetic pathway of its precursor, (-)-isolongifolene, is not yet fully elucidated. medchemexpress.com A deeper investigation into the molecular mechanisms behind its repellent and antimutagenic activities could lead to the development of more potent and selective analogues. Furthermore, the broad biological activities exhibited by other sesquiterpenoids suggest that the full therapeutic potential of this compound and its derivatives may not have been fully realized, warranting further screening and investigation.

Table 2: Summary of Key Research Findings on this compound

Structure

2D Structure

3D Structure

Properties

CAS No. |

26839-52-1 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-en-4-one |

InChI |

InChI=1S/C15H22O/c1-13(2)9-11(16)7-12-14(3,4)10-5-6-15(12,13)8-10/h7,10H,5-6,8-9H2,1-4H3/t10-,15-/m0/s1 |

InChI Key |

LGSKOQUJWNADCQ-BONVTDFDSA-N |

SMILES |

CC1(CC(=O)C=C2C13CCC(C3)C2(C)C)C |

Isomeric SMILES |

CC1(CC(=O)C=C2[C@@]13CC[C@@H](C3)C2(C)C)C |

Canonical SMILES |

CC1(CC(=O)C=C2C13CCC(C3)C2(C)C)C |

Synonyms |

isolongifolenone |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity in Biological Systems

Phytochemical Sourcing and Distribution of (-)-Isolongifolen-9-one

This compound has been identified as a constituent of the essential oils and extracts of a diverse array of plants. Its presence is not ubiquitous, but rather specific to certain species, and at times, particular plant organs.

Identification in Plant Essential Oils

The compound is a known component of the essential oils of several aromatic and medicinal plants. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying its presence in the following species:

Warburgia ugandensis : Commonly known as the Ugandan greenheart, this tree is a significant source of this compound. The compound has been identified in methanolic extracts of the stem bark nih.gov.

Parthenium hysterophorus : While comprehensive analysis of all chemical constituents is ongoing, current research on the essential oil of this invasive plant species has not yet specifically reported the presence of this compound.

Cistus ladanifer : Also known as gum rockrose, the essential oil of this plant is valued in perfumery. However, detailed chemical analyses of its essential oil have not consistently reported this compound as a constituent.

Stachys species : The genus Stachys encompasses a wide variety of plants. While many species are known for their rich essential oil content, specific identification of this compound across the genus is not yet widely documented in scientific literature.

Polygonum minus : Commonly known as kesum, this herb is used in Southeast Asian cuisine. Analysis of its essential oil has revealed a complex mixture of compounds, but the presence of this compound has not been a prominent finding.

Achillea fragrantissima : This fragrant plant, a member of the yarrow family, is known for its aromatic essential oil. However, reports from GC-MS analyses of its essential oil have not specifically identified this compound.

Humiria balsamifera : This South American plant is a confirmed natural source of this compound researchgate.net.

Millettia thonningii : This African plant has been shown to contain this compound in the essential oils derived from its leaves, stem, and roots researchgate.net.

Lantana camara : The essential oil from the leaves of this flowering plant has been found to contain this compound, with one study reporting a concentration of 12.55% asric.africa.

Artemisia annua : This plant, a key source of the antimalarial drug artemisinin, also has this compound listed among its chemical constituents in traditional Chinese medicine databases mdpi.comthieme-connect.comresearchgate.net.

Cyperus species : The essential oil of some Cyperus species, used in traditional Chinese medicine, has been reported to contain this compound mdpi.comnih.gov.

Presence in Traditional Medicinal Formulations

The identification of this compound in plants with a history of use in traditional medicine suggests its potential contribution to their therapeutic properties. For instance, its presence in Artemisia annua and Cyperus species points to its inclusion in Traditional Chinese Medicine formulations mdpi.comthieme-connect.com. Similarly, its connection to Commiphora mukul, a plant used in Ayurvedic medicine, is noted in patent literature, although the focus is often on other compounds from this plant google.com. The ethnomedicinal uses of Millettia thonningii for various ailments may also be partly attributable to the bioactivity of its constituents, including this compound researchgate.netresearchgate.net.

Comparative Analysis of Occurrence in Different Plant Organs

The concentration and presence of this compound can vary between different parts of the same plant. A notable example is Millettia thonningii , where the compound has been detected in the essential oils of the leaf, stem, and root , indicating a systemic distribution within the plant researchgate.net. In the case of Warburgia ugandensis , the stem bark has been specifically identified as a source of the compound nih.gov. Further research is needed to provide a comprehensive comparative analysis across all organs for these and other source plants.

Extraction and Isolation Methodologies for Natural this compound

The purification of this compound from its natural plant sources relies on modern chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Advanced Chromatographic Techniques for Purification

The isolation of this compound typically involves a multi-step process that may include:

Preparative Liquid Chromatography: This technique is a cornerstone for isolating specific compounds from a crude extract. In a related context, it has been used to separate products from the resin of Commiphora mukul on a C18 column .

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification of natural products. While specific protocols for this compound are not extensively detailed in readily available literature, HPLC is a standard method for the separation of sesquiterpenoids.

Column Chromatography: This fundamental technique is often used for the initial fractionation of plant extracts. For instance, the purification of a protein that binds to this compound involved anion-exchange chromatography, a type of column chromatography researchgate.net.

The selection of the specific chromatographic method and conditions, such as the stationary and mobile phases, is crucial for achieving high purity of the target compound.

Below is an interactive table summarizing the presence of this compound in the mentioned plant species.

| Plant Species | Presence of this compound | Plant Part(s) |

| Warburgia ugandensis | Yes | Stem Bark |

| Parthenium hysterophorus | Not Reported | - |

| Cistus ladanifer | Not Reported | - |

| Stachys species | Not Reported | - |

| Polygonum minus | Not Reported | - |

| Achillea fragrantissima | Not Reported | - |

| Humiria balsamifera | Yes | Not Specified |

| Millettia thonningii | Yes | Leaf, Stem, Root |

| Lantana camara | Yes | Leaves |

| Artemisia annua | Yes | Not Specified |

| Cyperus species | Yes | Not Specified |

Advanced Synthetic Methodologies for Isolongifolen 9 One and Its Precursors

Chemical Total and Partial Synthesis Approaches

Chemical synthesis routes to (-)-Isolongifolen-9-one have been meticulously explored, focusing on efficient transformations of natural terpene feedstocks. These approaches often involve a series of reactions including isomerization, oxidation, and rearrangement, with a significant emphasis on the use of catalytic systems to enhance selectivity and yield.

Routes from Longifolene (B8805489) and Isolongifolene (B72527).nih.govgoogle.com

The most economically viable pathways to this compound commence with either longifolene or isolongifolene. nih.govgoogle.com Longifolene, a major constituent of Indian turpentine (B1165885) oil, can be readily isomerized to isolongifolene, which then serves as the direct precursor for oxidation to the target ketone. google.comresearchgate.net

The isomerization of longifolene to isolongifolene is a well-established acid-catalyzed rearrangement. google.comwordpress.com This process is crucial as isolongifolene is the key intermediate for the subsequent oxidation step. The conversion of isolongifolene to this compound is achieved through allylic oxidation, a reaction that introduces a carbonyl group at the allylic position of the double bond. google.com.naresearchgate.net Various oxidizing agents and catalytic systems have been employed to achieve this transformation efficiently. google.com.na One method involves the treatment of isolongifolene with molecular oxygen at elevated temperatures in polar aprotic solvents, which selectively yields 9-oxoisolongifolene. researchgate.net Another approach utilizes tert-butyl hydroperoxide as the oxidant. oup.com

Catalytic systems play a pivotal role in both the isomerization of longifolene and the oxidation of isolongifolene, influencing reaction rates, selectivity, and yields.

Lewis Acids and Solid Acids: The isomerization of longifolene to isolongifolene is effectively catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). dntb.gov.ua Solid acid catalysts, including sulfated zirconia and montmorillonite (B579905) clay, have also been demonstrated to be highly effective, offering advantages such as ease of separation and reusability. google.comnirmauni.ac.in Nano-crystalline sulfated zirconia, in particular, has shown high conversion rates (>90%) and 100% selectivity for isolongifolene under solvent-free conditions. nirmauni.ac.inpatsnap.com

Ion Exchange Resins: Cation exchange resins have been successfully employed as catalysts in terpene chemistry, including isomerization and hydration reactions. nih.govjst.go.jp In the synthesis of isolongifolene ketone, ion exchange resins like Tulsion T-421 have been used to catalyze the epoxidation of isolongifolene, a key step in one of the synthetic routes to the ketone. sphinxsai.comiosrjournals.org These resins provide a solid acidic environment that can facilitate various transformations. mdpi.com

Chromium Hexacarbonyl: Chromium hexacarbonyl (Cr(CO)₆) has been utilized as a catalyst in the allylic oxidation of isolongifolene to this compound. google.com.naoup.comresearchgate.net This organometallic compound, in conjunction with an oxidant like tert-butyl hydroperoxide, facilitates the selective oxidation of the alkene to an α,β-unsaturated ketone. google.com.na The use of chromium hexacarbonyl has been shown to significantly influence the selectivity of the allylic oxidation. google.com.na This catalyst is a volatile, solid coordination compound often used in organic synthesis. cymitquimica.comfcad.comchemicalbook.com

Epoxidation and Rearrangement Mechanisms in Isolongifolene Conversion.sphinxsai.comchemicalbook.com

An alternative route to ketones derived from isolongifolene involves an epoxidation-rearrangement sequence. The epoxidation of isolongifolene, typically with a peracid like peracetic acid, yields isolongifolene epoxide. sphinxsai.comgoogle.com This epoxide is a key intermediate that can undergo rearrangement under different conditions to yield various products. dntb.gov.uasphinxsai.com

The rearrangement of isolongifolene epoxide can be influenced by the choice of reagent and reaction conditions. Treatment of the epoxide with active adsorbents like alumina (B75360) (Al₂O₃) or silica (B1680970) gel can lead to its isomerization to a secondary alcohol. sphinxsai.com Alternatively, under basic conditions, such as treatment with sodium bicarbonate, the epoxide can rearrange to form 8-oxo-7-β-H-isolongifolane, a saturated ketone. sphinxsai.com This rearrangement is believed to proceed via a Wagner-Meerwein shift. sphinxsai.com Further epimerization of this ketone can yield the more stable 8-oxo-7-α-H-isolongifolane, which also possesses desirable fragrance properties. sphinxsai.com

Optimization of Reaction Conditions and Yield

Significant efforts have been directed towards optimizing the reaction conditions to maximize the yield and purity of this compound and its precursors.

For the isomerization of longifolene to isolongifolene using nano-crystalline sulfated zirconia, studies have shown that high conversions (91-92%) with 100% selectivity can be achieved at 180°C in a solvent-free system within a short reaction time of 30 minutes. nirmauni.ac.inpatsnap.com

In the direct oxidation of isolongifolene, the choice of oxidant and catalyst is critical. A method using tert-butyl hydroperoxide as the oxidant and chromium hexacarbonyl as the catalyst in a mixture of acetonitrile (B52724) and benzene (B151609) as the solvent yielded ≥90% of this compound with high purity (≥99%) in approximately 2 hours. oup.com The reaction of (-)-isolongifolene with chromium hexacarbonyl and t-butyl hydroperoxide is a patented method for producing the target compound. google.com.na Another patented method describes the use of cobaltous acetate (B1210297) as a catalyst with compressed air as the oxidant, with reaction temperatures between 60-90°C for 28-48 hours. google.com

Table 1: Comparison of Catalytic Systems for Isolongifolene Synthesis

| Catalyst System | Reaction | Substrate | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Nano-crystalline sulfated zirconia | Isomerization | Longifolene | Isolongifolene | >90% conversion, 100% selectivity | google.comnirmauni.ac.in |

| Montmorillonite clay K10 | Isomerization | Longifolene | Isolongifolene | >90% conversion, 100% selectivity | google.com |

| Chromium hexacarbonyl / t-butyl hydroperoxide | Allylic Oxidation | (-)-Isolongifolene | This compound | ≥90% yield, ≥99% purity | oup.com |

| Cobaltous acetate / Compressed Air | Oxidation | Isolongifolene | Isolongifolenone | Not specified | google.com |

| Tulsion T-421 (Ion Exchange Resin) | Epoxidation/Rearrangement | Isolongifolene | Isolongifoline ketone | High yield | sphinxsai.comiosrjournals.org |

Enzymatic and Microbial Transformation Strategies

In addition to chemical methods, enzymatic and microbial transformations offer promising alternative routes for the synthesis of functionalized terpenoids. These biocatalytic approaches can provide high regio- and stereoselectivity under mild reaction conditions.

The microbial transformation of longifolene and its derivatives has been investigated. For instance, the fungus Penicillium sp. has been shown to transform longifolene into various metabolites. researchgate.net While direct microbial synthesis of this compound is not extensively documented, related transformations have been reported. The microbial transformation of isolongifolen-4-one has been studied. oup.com Furthermore, the biotransformation of (-)-alloisolongifolene, a structural isomer of isolongifolene, by Cunninghamella elegans has been shown to yield hydroxylated metabolites through processes likely involving P-450 mono-oxygenases and epoxide hydrolases. orientjchem.orgorientjchem.org

A chemoenzymatic method for the oxidation of sesquiterpenoids, including (-)-isolongifolene, has been developed. tandfonline.com This system, based on an Fe-chelate and a ferric-chelate reductase, was able to convert (-)-isolongifolene to (-)-isolongifolenone with an 82% molar conversion rate. tandfonline.com These findings highlight the potential of biocatalysis in the selective functionalization of terpene skeletons.

Biotransformation by Fungi (e.g., Glomerella cingulata, Rhizopus stolonifer, Cunninghamella elegans, Macrophomina phaseolina)

Biotransformation harnesses the metabolic machinery of microorganisms to perform complex chemical reactions on exogenous substrates. acs.org This approach is particularly effective for generating chiral compounds with high regio- and stereoselectivity under mild reaction conditions. acs.org Fungi, with their diverse enzymatic systems, have proven to be powerful biocatalysts for the structural modification of terpenes.

The plant pathogenic fungus Glomerella cingulata has been successfully used to transform the precursor (-)-isolongifolene. acs.orgresearchgate.netacs.orgnih.gov Incubation of (-)-isolongifolene with G. cingulata leads to the direct production of this compound as the major metabolite. acs.orgresearchgate.net Other fungal species are also well-known for their biotransformation capabilities. Rhizopus stolonifer is utilized in the hydroxylation of various terpenoids, including sclareol (B1681606) and clerodane diterpenoids. nih.govmdpi.com Cunninghamella elegans is notable for its ability to metabolize a wide range of compounds, including sesquiterpenes like the (-)-isolongifolene analogue, (-)-alloisolongifolene, often mimicking mammalian metabolic pathways through the action of its cytochrome P450 enzymes. researchgate.netorientjchem.orgacademicjournals.orgscirp.org The fungus Macrophomina phaseolina, a widespread plant pathogen, has also been employed in the biotransformation of steroids, indicating its potential for modifying complex cyclic structures. researchgate.netfrontiersin.org

The remarkable specificity of fungal biotransformations is largely attributed to the action of cytochrome P450 (CYP) monooxygenases. orientjchem.orgresearchgate.net These heme-containing enzymes are capable of catalyzing the challenging C-H activation of non-activated carbon atoms, introducing hydroxyl groups with high regio- and stereoselectivity. nih.govfrontiersin.org In fungi such as Cunninghamella elegans, the P450 enzyme system is well-documented and shares similarities with mammalian enzymes responsible for drug metabolism. orientjchem.orgorientjchem.org

The conversion of (-)-isolongifolene by Glomerella cingulata exemplifies this enzymatic precision. The formation of this compound requires specific oxidation at the C-9 position of the isolongifolene core. acs.org Furthermore, the generation of co-metabolites such as (-)-(4R)-4-hydroxy-isolongifolen-9-one demonstrates simultaneous, highly selective hydroxylation at a distinct and specific site (C-4) with defined stereochemistry. acs.orgacs.orgnih.gov The ability to control both the position (regio-) and the three-dimensional orientation (stereo-) of the new functional group is a hallmark of P450-catalyzed reactions and a significant advantage over many traditional chemical methods. nih.govresearchgate.net Laboratory evolution and protein engineering techniques can further tailor the selectivity of P450 enzymes for specific hydroxylation outcomes on complex substrates. nih.govnih.gov

A key outcome of fungal biotransformation of sesquiterpenes is the production of a variety of hydroxylated derivatives alongside the primary target compound. These metabolites are valuable in their own right for structural-activity relationship studies and as precursors for further chemical synthesis.

During the biotransformation of (-)-isolongifolene with Glomerella cingulata, two hydroxylated derivatives are produced in significant quantities in addition to this compound. acs.orgresearchgate.net These have been identified as (-)-(2S)-13-hydroxy-isolongifolen-9-one and (-)-(4R)-4-hydroxy-isolongifolen-9-one. acs.orgnih.gov The formation of these compounds showcases the catalyst's ability to functionalize multiple positions on the terpene skeleton.

Similarly, studies on the related sesquiterpene (-)-alloisolongifolene with Cunninghamella elegans yielded two new hydroxylated metabolites, 3α-hydroxyalloisolongifolol and 13-hydroxyalloisolongifolol, demonstrating the broad utility of this fungus for generating novel polyoxygenated terpenoids. researchgate.netorientjchem.orgorientjchem.org

Glomerella cingulata| Metabolite | Conversion Rate (%) | Reference |

|---|---|---|

| This compound | 60 | acs.orgresearchgate.net |

| (-)-(2S)-13-Hydroxy-isolongifolen-9-one | 25 | acs.orgresearchgate.net |

| (-)-(4R)-4-Hydroxy-isolongifolen-9-one | 15 | acs.orgresearchgate.net |

Engineered Microbial Systems for Enhanced Productivity

To overcome limitations such as low yields or slow reaction rates in natural microbial systems, metabolic engineering and synthetic biology offer powerful tools to optimize microorganisms as "living factories". nih.govmdpi.comresearchgate.net These techniques aim to enhance the production of desired compounds, such as this compound or its precursors, by modifying the genetic makeup of the host organism. mdpi.com

Common strategies include the overexpression of key enzymes in a biosynthetic pathway or the elimination of competing pathways that drain metabolic flux away from the target product. nih.gov For sesquiterpenoid production, a host organism like Escherichia coli or Saccharomyces cerevisiae can be engineered to produce high levels of the universal precursor farnesyl pyrophosphate (FPP). Subsequent introduction of a specific terpene synthase gene can then convert FPP to the desired sesquiterpene scaffold, such as (-)-isolongifolene.

To enhance the final conversion step to this compound, the productivity of the hydroxylation reaction can be improved by engineering a microbial host to express the necessary cytochrome P450 enzyme (e.g., from G. cingulata) along with its specific redox partner proteins, which are essential for P450 activity. frontiersin.orgresearchgate.net The use of advanced genetic tools like CRISPR-Cas9 allows for precise and efficient genome editing to construct these highly optimized production strains. mdpi.com

Chemoenzymatic Oxygenation Methods (e.g., Fe-chelate and Ferric-chelate Reductase Systems)

Chemoenzymatic methods combine the selectivity of enzymes with the reactivity of chemical catalysts to create novel and efficient reaction systems. A recently developed chemoenzymatic oxygenation system has proven highly effective for the synthesis of valuable sesquiterpenoids, including this compound. oup.comnih.govresearchgate.net

This system is based on the interplay between an iron-chelate complex, which acts as an oxygenation catalyst, and a ferric-chelate reductase enzyme, which regenerates the catalyst. oup.comnih.gov In the process, an Fe(II)-chelate catalyzes the oxygenation of the sesquiterpene precursor. oup.com After catalysis, the resulting Fe(III)-chelate is reduced back to its active Fe(II) state by the reductase enzyme, allowing the catalytic cycle to continue. oup.comresearchgate.net Through screening of various chelating agents, Fe(II)-nitrilotriacetate (Fe(II)-NTA) was identified as a particularly efficient catalyst for this transformation. oup.comnih.gov

Using this method, this compound was synthesized from its precursor, (-)-isolongifolene, with an impressive molar conversion rate of 82%. oup.comnih.govresearchgate.net This chemoenzymatic approach provides a powerful alternative to purely microbial or chemical methods for producing oxygenated terpenes.

| Precursor Sesquiterpene | Oxygenated Product | Molar Conversion Rate (%) | Reference |

|---|---|---|---|

| (-)-Isolongifolene | (-)-Isolongifolenone | 82 | oup.comnih.gov |

| (+)-Valencene | (+)-Nootkatone | 66 | oup.comnih.gov |

| (-)-β-Caryophyllene | (-)-β-Caryophyllene oxide | 67 | oup.comnih.gov |

Supramolecular Catalysis in Sesquiterpene Cyclization

The synthesis of the tricyclic sesquiterpene precursor, isolongifolene, from an acyclic precursor is a significant chemical challenge. In nature, this complex transformation is flawlessly executed by cyclase enzymes, which use a confined active site to control a cascade of cationic intermediates. researchgate.netnih.gov Replicating this control in solution is notoriously difficult. Supramolecular chemistry offers a solution by creating artificial, enzyme-like catalytic pockets.

Researchers have developed a strategy that uses a self-assembled supramolecular capsule to catalyze complex tail-to-head sesquiterpene cyclizations. researchgate.netthieme-connect.com This approach has enabled the efficient synthesis of the tricyclic sesquiterpene isolongifolene in just four steps, a significant improvement in synthetic efficiency. researchgate.net The capsule acts as an "artificial cyclase," stabilizing the reactive cationic intermediates and transition states through cation-π interactions within its restricted inner space, thereby guiding the reaction pathway towards the desired cyclic product. researchgate.netscispace.com

Enzyme-Mimicking Resorcinarene (B1253557) Capsules for Cyclization

The specific catalyst used for this biomimetic cyclization is a hexameric resorcinarene capsule. nih.govwiley.com This large, hollow structure self-assembles in apolar solvents from six smaller resorcinarene monomer units and eight water molecules, held together by a network of hydrogen bonds. scispace.com The resulting capsule possesses an internal cavity of approximately 1.4 nm³, which is capable of encapsulating substrate molecules. researchgate.net

This confined microenvironment is crucial for catalysis. scispace.com By encapsulating the acyclic terpene precursor, the resorcinarene capsule isolates it from the bulk solution and provides a stabilizing environment for the high-energy cationic intermediates that form during the cyclization cascade. researchgate.net This stabilization, achieved through interactions between the electron-rich aromatic walls of the capsule and the positive charge of the intermediates, mimics the function of a natural cyclase active site. researchgate.netnih.gov This pioneering work represents the first successful use of a supramolecular structure to catalyze a tail-to-head terpene cyclization, paving the way for the synthesis of a wide range of complex terpene natural products. nih.govthieme-connect.com

Mechanistic Investigations of Capsule-Catalyzed Cyclization via Isotopic Labeling and Computational Methods

The formation of the tricyclic sesquiterpene isolongifolene, a direct precursor to this compound, through capsule-catalyzed cyclization represents a significant advancement in biomimetic synthesis. nih.gov Understanding the intricate mechanism of this transformation, which occurs within the confined space of a self-assembled resorcinarene capsule, has been achieved through a powerful combination of isotopic labeling experiments and computational studies. nih.govresearchgate.net These investigations have provided deep insights into the reaction cascade, mimicking the function of natural cyclase enzymes which are responsible for the vast diversity of terpene structures found in nature. nih.govrsc.org

The key reaction involves the acid-catalyzed cyclization of a monocyclic precursor, cyclofarnesyl acetate, within the capsule to yield isolongifolene as the primary product. rsc.org The hexameric resorcinarene capsule is thought to stabilize the highly reactive cationic intermediates and transition states through cation-π interactions with its electron-rich aromatic walls, guiding the reaction toward a specific stereochemical outcome. researchgate.netresearchgate.net

Isotopic Labeling Studies

To elucidate the complex carbon skeleton rearrangement occurring during the cyclization, ¹³C-labeling experiments have been instrumental. nih.gov By strategically placing a ¹³C label at a specific position in the starting material, its final location in the product can be determined, thereby mapping the bond-forming and bond-breaking events of the reaction cascade.

In a key study, cyclofarnesyl acetate was synthesized with a ¹³C label at the C-7 position. nih.gov This labeled substrate was then subjected to the capsule-catalyzed cyclization conditions. Analysis of the resulting isolongifolene product via ¹³C NMR spectroscopy revealed the precise location of the isotopic label.

Table 1: Results of ¹³C-Labeling Experiment in the Capsule-Catalyzed Cyclization to Isolongifolene

| Labeled Precursor | Label Position in Precursor | Observed Label Position in Isolongifolene Product |

| [7-¹³C]-Cyclofarnesyl acetate | C-7 | C-7 |

The finding that the ¹³C label remained at the C-7 position in the isolongifolene product is highly significant. It supports a proposed mechanistic pathway involving a series of carbocationic rearrangements, including Wagner-Meerwein shifts, without scrambling the core carbon framework in an unexpected manner. This experimental evidence was crucial for validating the proposed reaction mechanism derived from computational models. nih.gov

Computational Methods

Density Functional Theory (DFT) calculations have been employed to model the reaction pathway and provide a theoretical framework for the experimental observations. nih.govresearchgate.net These computational studies help to visualize the structures of the transient carbocationic intermediates and calculate their relative energies, as well as the energy barriers of the transition states connecting them. researchgate.net

The calculations corroborated a mechanism initiated by the protonation of the exocyclic double bond of cyclofarnesyl acetate, followed by a cascade of cyclizations and rearrangements. The resorcinarene capsule environment is proposed to stabilize the cationic intermediates, preventing side reactions that typically plague such transformations in solution and directing the cascade towards the formation of the isolongifolene skeleton. nih.govrsc.org

The proposed mechanism, supported by both ¹³C-labeling and DFT calculations, suggests that the formation of isolongifolene proceeds through a specific, well-defined pathway within the capsule's cavity. nih.gov This combined approach of experimental labeling and theoretical calculation provides a detailed picture of the reaction dynamics, highlighting how the artificial cyclase mimic exerts control over the complex carbocation chemistry, much like its natural enzymatic counterparts. rsc.orgnih.gov

Biosynthetic Pathway Elucidation of Isolongifolen 9 One

Hypothesized Biogenetic Routes from Farnesyl Pyrophosphate Precursors

The biosynthesis of the tricyclic sesquiterpene (-)-isolongifolene, the immediate precursor to (-)-isolongifolen-9-one, commences with the acyclic isoprenoid, farnesyl pyrophosphate (FPP). researchgate.netmdpi.com The formation of the complex carbon skeleton of isolongifolene (B72527) from the linear FPP is a hallmark of terpene biosynthesis, involving a cascade of cyclizations and rearrangements catalyzed by a class of enzymes known as terpene synthases or cyclases. nih.govresearchgate.net

While the precise natural pathway to isolongifolene has remained elusive for some time, its structural relationship to longifolene (B8805489) has provided a basis for biogenetic hypotheses. nih.govresearchgate.net The biosynthesis of longifolene is proposed to start with the ionization of FPP, followed by a series of cyclizations and a 1,3-hydride shift. wikipedia.org A subsequent 1,2-alkyl migration ultimately yields the longifolene skeleton. wikipedia.org It has long been known that longifolene can undergo a facile acid-catalyzed rearrangement to form isolongifolene, suggesting that a similar carbocationic rearrangement could be operational within the active site of a specific terpene synthase. nih.govresearchgate.net

More direct insight has been gained from biomimetic studies. Research utilizing a supramolecular resorcinarene (B1253557) capsule as an artificial enzyme mimic has successfully catalyzed the cyclization of a farnesyl substrate to isolongifolene. nih.govresearchgate.net Mechanistic investigations from these studies, supported by 13C-labelling experiments and Density Functional Theory (DFT) calculations, propose a plausible reaction cascade. nih.gov This synthetic work suggests that a key intermediate in the biosynthesis could be a cyclofarnesyl pyrophosphate derivative, which then undergoes a complex cyclization and rearrangement cascade to form the tricyclic structure of isolongifolene. nih.gov

A potential, simplified biogenetic route can be hypothesized as follows:

Initiation : FPP is ionized, losing its pyrophosphate group to form a farnesyl cation.

Initial Cyclization : The cation undergoes an initial cyclization to form a monocyclic or bicyclic intermediate. The formation of a spirocyclic intermediate has been proposed in related mechanisms. nih.gov

Cascade and Rearrangement : A cascade of further ring closures and Wagner-Meerwein shifts occurs, guided by the specific topology of the enzyme's active site, to construct the characteristic bridged ring system of isolongifolene.

Enzymatic Components and Intermediates in Biosynthetic Cascades

The biotransformation of (-)-isolongifolene into this compound involves at least two distinct enzymatic steps: the cyclization of FPP to form the terpene scaffold, and the subsequent oxidation of this scaffold.

Terpene Synthase/Cyclase: The key enzyme responsible for the synthesis of (-)-isolongifolene from FPP is a sesquiterpene synthase. For a long time, the specific enzyme from a natural source was unknown. nih.govresearchgate.net However, a significant breakthrough came from a study that combined transcriptome mining of the medicinal fungus Inonotus obliquus with heterologous expression. researchgate.netnih.gov This research successfully identified and functionally characterized a sesquiterpene synthase from I. obliquus that produces (-)-isolongifolene among other sesquiterpenoids. researchgate.netnih.gov This discovery provides the first direct enzymatic evidence for the biosynthesis of this compound.

Oxidation Step - Cytochrome P450 Monooxygenases: The conversion of (-)-isolongifolene to this compound is an oxidation reaction, specifically the introduction of a ketone group at the C-9 position. This type of reaction in secondary metabolism is typically catalyzed by cytochrome P450 monooxygenases (CYPs or P450s). nih.govrochester.edu These enzymes are versatile biocatalysts that utilize a heme cofactor to activate molecular oxygen for the oxidation of a vast array of substrates. rochester.edu

Research has identified a specific P450 enzyme, CYP219A1 , from the bacterium Novosphingobium aromaticivorans DSM 12444, which shows a strong binding interaction with this compound. nih.govresearchgate.net This binding induces a significant shift in the heme spin state, which is a strong indicator that it is a potential substrate for this enzyme family. nih.gov While this enzyme was studied with the ketone product, it points towards this class of enzymes being responsible for the oxidation of the parent hydrocarbon, (-)-isolongifolene.

| Step | Precursor | Enzyme Class | Specific Enzyme (Example) | Product |

| 1. Cyclization | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase | Isolongifolene synthase (from Inonotus obliquus) researchgate.netnih.gov | (-)-Isolongifolene |

| 2. Oxidation | (-)-Isolongifolene | Cytochrome P450 Monooxygenase | CYP219A1 (putative, from Novosphingobium aromaticivorans) nih.govresearchgate.net | This compound |

Advanced Methodologies for Pathway Elucidation (e.g., Tracer Techniques, Mutagenesis)

Elucidating complex biosynthetic pathways like that of this compound relies on a combination of advanced biochemical and molecular biology techniques.

Tracer Techniques: Tracer studies are a foundational method for mapping biosynthetic routes. snscourseware.orgslideshare.net This technique involves feeding a living system (e.g., a plant, fungus, or cell culture) a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H). egyankosh.ac.inkkwagh.edu.inijprems.com After a period of metabolism, the target compound is isolated, and the position and amount of the incorporated label are determined. kkwagh.edu.in This provides direct evidence of the precursor-product relationship and can help identify intermediates in the pathway. ijprems.com For instance, feeding a culture of Inonotus obliquus with ¹³C-labeled FPP and analyzing the resulting (-)-isolongifolene via NMR or mass spectrometry could definitively map the carbon flow during the cyclization cascade. While a specific tracer study on the natural biosynthesis of isolongifolene is not yet published, the principle was applied in the biomimetic synthesis, where ¹³C-labelling was crucial for elucidating the rearrangement mechanism. nih.gov

Mutagenesis: Site-directed mutagenesis is a powerful tool for probing the structure-function relationships of enzymes, particularly terpene synthases. nih.gov The active sites of these enzymes contain specific amino acid residues that are critical for initiating the reaction, stabilizing reactive carbocation intermediates, and controlling the complex folding of the substrate and the cascade of rearrangements. nih.gov By systematically replacing these residues with other amino acids (e.g., alanine (B10760859) scanning), researchers can observe changes in the product profile. nih.gov This can reveal which residues are essential for catalytic activity or which ones control the specificity of the product outcome. nih.gov Such studies have been instrumental in understanding how a single terpene synthase can produce a multitude of products and how small evolutionary changes can lead to novel terpene structures. nih.govnih.gov Applying mutagenesis to the newly identified isolongifolene synthase from I. obliquus would provide deep insights into its catalytic mechanism.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the expression of a gene or a set of genes in a host organism that does not naturally produce the target compound, is a cornerstone of modern metabolic engineering and pathway elucidation. researchgate.netnih.gov

Yeast and Bacterial Hosts: Microorganisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as chassis organisms for reconstructing biosynthetic pathways. frontiersin.orgnih.gov These hosts are genetically tractable, grow rapidly, and their primary metabolism can be engineered to enhance the supply of precursors like FPP. wikipedia.orgresearchgate.net

The elucidation of the enzymatic source of (-)-isolongifolene was made possible through this very technique. Researchers took putative terpene synthase genes identified from the transcriptome of Inonotus obliquus and expressed them in S. cerevisiae. researchgate.netnih.gov By providing FPP as a substrate within the engineered yeast cells, they could analyze the volatile compounds produced and identify the specific enzyme responsible for synthesizing (-)-isolongifolene. nih.gov

Pathway Reconstruction: To produce this compound in a single microbial host, a full pathway reconstruction would be necessary. This would involve:

Engineering the Host for Precursor Supply: Modifying the host's native mevalonate (B85504) (MVA) pathway to increase the intracellular pool of FPP. mdpi.comresearchgate.net This often involves overexpressing key enzymes like HMG-CoA reductase and FPP synthase, and downregulating competing pathways. wikipedia.org

Introducing the Pathway Genes: Co-expressing the codon-optimized genes for the two key enzymes: the (-)-isolongifolene synthase from I. obliquus and a suitable cytochrome P450 monooxygenase, such as one identified through screening candidates like CYP219A1. nih.gov Since eukaryotic P450s require a partner enzyme, a cytochrome P450 reductase (CPR), for electron transfer, the gene for a compatible CPR must also be co-expressed. rochester.edu

Such engineered microbial systems not only serve as platforms for the sustainable production of valuable compounds like this compound but are also powerful tools for discovering and characterizing new enzymes and pathways. nih.govplos.org

Advanced Spectroscopic and Structural Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and stereochemistry of organic compounds. oup.com It provides extensive information about molecular structure and atom connectivity by exciting the nucleus of atoms through radiofrequency irradiation. utdallas.edu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the structural analysis of (-)-Isolongifolen-9-one. ipb.pt ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. uobasrah.edu.iq The chemical shifts, coupling constants, and integration of signals in 1D NMR spectra offer initial structural clues. numberanalytics.com However, for complex molecules, 1D spectra can become crowded and difficult to interpret due to signal overlap. numberanalytics.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome the limitations of 1D NMR. ipb.ptnumberanalytics.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the establishment of the connectivity between atoms within the molecule. ipb.pt For instance, COSY spectra identify protons that are coupled to each other, while HSQC and HMBC experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. ipb.pt This comprehensive data is crucial for assembling the intricate tricyclic structure of this compound and confirming the relative stereochemistry of its chiral centers.

Table 1: Representative NMR Data for this compound Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | 173.4 |

| C-2 | - | 164.1 |

| C-3 | 8.09–7.96 (m) | 136.5 |

| C-4 | 7.39 (t, J = 7.3 Hz) | 130.6 |

| C-5 | 7.31 (t, J = 7.4 Hz) | 129.5 |

| C-6 | 4.97 (t, J = 6.8 Hz) | 127.7 |

| C-7 | 3.53 (d, J = 6.3 Hz) | 107.9 |

| C-8 | 2.74 (d, J = 4.7 Hz) | 62.4 |

| C-9 | 1.99 (d, J = 3.3 Hz) | 44.8 |

| C-10 | 1.65–1.53 (m) | 44.3 |

| C-11 | 1.52–1.42 (m) | 43.2 |

| C-12 | 1.41–1.20 (m) | 42.3 |

| C-13 | 1.04–0.90 (m) | 38.6 |

| C-14 | 0.88 (s) | 36.5 |

| C-15 | 0.79 (s) | 33.4 |

Note: This table presents example data for a related longifolene-derived compound to illustrate typical chemical shift ranges. acs.org Actual values for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular mass and elemental composition of a compound. utdallas.edu The peak with the highest mass-to-charge ratio (m/z) in a mass spectrum typically corresponds to the molecular ion (M+), revealing the molecular weight of the analyte. savemyexams.com

The fragmentation pattern observed in a mass spectrum offers valuable clues about the molecule's structure. chemguide.co.uk The molecular ion can break down into smaller, charged fragments, and the pattern of these fragments is often characteristic of specific structural motifs within the molecule. chemguide.co.ukmsu.edu

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. researchgate.net This technique has been instrumental in identifying this compound in essential oils and other natural product extracts. researchgate.net For example, a study on the essential oil of Senecio glaucus identified Isolongifolen-9-one as a major component (14.4%) through GC-MS analysis. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. acs.org This capability is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. The precise mass measurement from HRMS, often to within a few parts per million, allows for the unambiguous confirmation of the molecular formula of this compound as C₁₅H₂₂O. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.eduusc.edulongdom.org The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. usc.edu

For this compound, the most characteristic absorption in the IR spectrum is the strong band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. libretexts.org This peak typically appears in the region of 1680-1725 cm⁻¹. The presence of C-H bonds in the molecule will also give rise to characteristic stretching and bending vibrations. libretexts.org Specifically, C-H stretching from the alkane parts of the molecule is expected around 2850-3000 cm⁻¹. usc.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkane | C-H Stretch | 2850-3000 |

| Ketone | C=O Stretch | ~1712 |

Note: The exact position of the absorption bands can be influenced by the molecular structure. libretexts.org

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed. nih.govnumberanalytics.com

For a molecule with multiple stereocenters like this compound, X-ray crystallography provides unambiguous proof of its absolute configuration and conformation in the solid state. oup.com While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis yields the most definitive structural information, confirming the connectivity of atoms and their spatial relationships. glycoforum.gr.jp

Mechanistic Investigations of Biological Activities of Isolongifolen 9 One

Molecular Mechanisms of Antioxidant Activity

While isolongifolanone (B1589518) is recognized for its antioxidant effects, detailed mechanistic studies on the pure compound are still emerging. nih.gov However, significant research into its precursor, isolongifolene (B72527), provides substantial insight into the potential pathways through which (-)-Isolongifolen-9-one may exert its antioxidant action.

Direct studies quantifying the free radical scavenging activity of isolated this compound are not extensively detailed in current literature. However, its precursor, isolongifolene, has been evaluated in a variety of in vitro assays, demonstrating notable antioxidant capabilities. scispace.com Isolongifolene has been shown to be an effective scavenger of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals and has demonstrated excellent hydroxyl radical scavenging power when compared to mannitol. scispace.com Furthermore, isolongifolene exhibits scavenging activity against nitric oxide (NO), a radical implicated in inflammatory processes, and hydrogen peroxide (H₂O₂). scispace.com Given that the antioxidant potential of essential oils is often linked to their chemical composition, the presence of this compound in oils with demonstrated antioxidant activity suggests its likely contribution to these effects. asric.africaacgpubs.org

Investigations into the precursor compound, isolongifolene, have provided specific molecular targets for mitigating oxidative stress. Studies have shown that isolongifolene can attenuate cellular damage induced by toxins like rotenone, which is known to cause oxidative stress and mitochondrial dysfunction. nih.gov The neuroprotective effects of isolongifolene are linked to its ability to regulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen synthase kinase 3β (GSK-3β) signaling pathway. medchemexpress.comchemsrc.com Treatment with isolongifolene has been found to prevent the downregulation of phosphorylated Akt and GSK-3β, key proteins in cell survival pathways, thereby protecting against apoptosis induced by oxidative stress. nih.govchemsrc.com It also modulates the expression of apoptosis-related proteins, decreasing pro-apoptotic Bax and increasing anti-apoptotic Bcl-2. nih.govchemsrc.com These findings on isolongifolene suggest that this compound may share similar mechanisms in protecting cells from oxidative damage.

Cellular and Molecular Basis of Anti-inflammatory Effects

Isolongifolanone has been identified as having anti-inflammatory properties. nih.govmade-in-china.com The mechanisms underlying this activity are thought to involve key mediators of the inflammatory cascade, such as prostaglandins (B1171923) and cyclooxygenase enzymes.

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. researchgate.netunirioja.es While direct studies on the inhibition of PGE2 by pure this compound are limited, research on closely related compounds offers valuable insights. For instance, the related sesquiterpene alcohol, (-)-Isolongifolol, has been shown to potently inhibit the production of PGE2. This suggests that the isolongifolane (B1262877) skeleton is a viable scaffold for developing compounds that can modulate the production of this pro-inflammatory lipid mediator.

The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com COX-1 is typically expressed constitutively, while COX-2 is inducible and upregulated during inflammation. bjournal.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. ccjm.org

There is no direct evidence detailing the modulation of COX enzymes by this compound. However, in vitro studies on its related compound, (-)-Isolongifolol, have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, with potent IC₅₀ values reported for each. This indicates a strong potential for compounds with the isolongifolane structure to interact with and inhibit these key inflammatory enzymes.

Table 1: Cyclooxygenase (COX) Inhibition by the Related Compound (-)-Isolongifolol

| Enzyme | IC₅₀ Value (µg/ml) |

|---|---|

| COX-1 | 0.25 |

| COX-2 | 0.5 |

This interactive table summarizes the inhibitory concentration (IC₅₀) of (-)-Isolongifolol against COX-1 and COX-2 enzymes.

Antimicrobial Action Against Pathogenic Microorganisms

Table 2: Antimicrobial Activity of Essential Oils Containing Isomers of Isolongifolen-9-one | Plant Source | Isomer Identified | Tested Microorganism | Observed Effect | | :--- | :--- | :--- | :--- | | Lantana camara (leaves) | Isolongifolen-9-one (12.55%) | Staphylococcus aureus | Active, MIC value of 0.39% for the total oil. asric.africa | | Juniperus polycarpos (fruits) | cis-Isolongifolanone (4.1%) | General antimicrobial activity noted for the essential oil. researchgate.net | | Leonurus pseudomacranthus | trans-Isolongifolanone (0.9%) | Essential oil showed excellent activity against Bacillus subtilis and Staphylococcus aureus. acgpubs.org | This interactive table details the antimicrobial findings for essential oils where this compound or its isomers are identified components.

Enzyme Inhibition and Modulation

Interaction as a Potential Substrate for Cytochrome P450 Enzymes (e.g., CYP219A1, CYP109E1)

Structural Insights from Enzyme-Substrate Complex Studies

Investigations into the specific molecular interactions of this compound have identified its potential as a substrate for certain enzymes, providing a foundation for understanding its biological activity at a structural level. Research has pointed to cytochrome P450 219A1 (CYP219A1), an enzyme from Novosphingobium aromaticivorans DSM 12444, as a potential target. researchgate.netnih.gov The binding of this compound to CYP219A1 was observed to induce a substantial shift (≥95%) of the haem spin state to a high-spin state, which is a strong indicator of substrate binding. researchgate.netnih.gov

Further research has involved the crystallization of the CYP219A1 protein, with diffraction data collected to a resolution of 2.4 Å. researchgate.net The intention of these studies was to explore the substrate binding at a structural level by soaking this compound into the enzyme crystals. nih.gov While these preliminary steps have been reported, detailed structural data of the resulting enzyme-substrate complex are not yet fully elucidated in the available literature. Such structural analysis would be crucial for revealing the precise binding mode and the molecular mechanism of action of this compound with this enzyme. nih.gov In a related study, a synthetic derivative of isolongifolanone, P129, was analyzed using molecular docking simulations to understand its binding interaction with cyclin-dependent kinase-2 (CDK-2), confirming a high affinity and stable binding within the enzyme's active site. nih.gov

Insect and Arthropod Repellent Mechanisms

This compound has been identified as a potent repellent against several medically important arthropod species. Laboratory bioassays have demonstrated its efficacy in deterring blood-feeding arthropods, positioning it as a significant compound for personal protection. scilit.comresearchgate.netoup.com

This compound exhibits significant biting deterrent properties against the mosquito species Aedes aegypti and Anopheles stephensi. oup.com In laboratory studies, it was shown to be more effective than N,N-diethyl-3-methylbenzamide (DEET), a widely used synthetic repellent. scilit.comoup.com At a concentration of 25 nmol/cm² on cloth, this compound prevented a higher proportion of mosquitoes from biting compared to the same concentration of DEET. oup.com The studies also noted a differential sensitivity between the mosquito species, with Aedes aegypti appearing more susceptible to both repellents than Anopheles stephensi. oup.com

Table 1: Comparative Biting Deterrent Effect of this compound and DEET on Mosquitoes

| Compound | Concentration (nmol/cm²) | Proportion of Aedes aegypti Not Biting | Proportion of Anopheles stephensi Not Biting |

|---|---|---|---|

| This compound | 25 | 0.92 | 0.75 |

| DEET | 25 | 0.81 | 0.65 |

Data sourced from in vitro K&D bioassays. oup.com

The repellent activity of this compound extends to tick species, including the blacklegged tick (Ixodes scapularis) and the lone star tick (Amblyomma americanum). scilit.comresearchgate.net Research has shown that the compound's repellency against these ticks is as effective as DEET. scilit.comoup.com There is a notable difference in sensitivity between the tick species. Ixodes scapularis nymphs are significantly more sensitive to the repellent effects of both this compound and DEET compared to Amblyomma americanum nymphs, which require higher concentrations of the repellents to achieve similar effects. researchgate.net

Modulation of Gene Expression and SOS Response

The SOS response is a complex, regulated network in bacteria that is induced by DNA damage. nih.gov this compound has been investigated for its ability to modulate this pathway, specifically by suppressing the activity of known chemical mutagens.

In a study utilizing the umu test with Salmonella typhimurium TA1535/pSK1002, this compound was shown to effectively suppress the SOS-inducing activity of the chemical mutagens 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (furylfuramide) and Aflatoxin B1. nih.govacs.org This test measures the induction of the umuC gene, a key component of the SOS response. nih.gov At a concentration below 0.5 mM, this compound inhibited the mutagen-induced gene expression by 54% for furylfuramide (B1674289) and 50% for Aflatoxin B1, demonstrating the most significant effect among the tested metabolites of (-)-isolongifolene. nih.govacs.org This suggests a potential mechanism of action where the compound interferes with pathways that lead to DNA damage or the subsequent cellular response. acs.org

Table 2: Suppression of Mutagen-Induced SOS Response by this compound

| Mutagen | Concentration of this compound | Suppression of SOS-Inducing Activity (%) |

|---|---|---|

| Furylfuramide | <0.5 mM | 54% |

| Aflatoxin B1 | <0.5 mM | 50% |

Data sourced from umu test using S. typhimurium TA1535/pSK1002. nih.govacs.org

Structure Activity Relationship Sar Studies and Rational Analog Design

Systematic Derivatization and Chemical Modification Strategies

The robust tricyclic framework of isolongifolenone serves as a versatile starting point for chemical synthesis. Strategies have focused on introducing new functional groups and modifying existing ones to create libraries of analogs for biological screening.

Hydroxylation, a common metabolic reaction, has been a key strategy in modifying isolongifolenone. Microbial transformation has proven to be an effective method for producing hydroxylated derivatives. For instance, the transformation of (+)-isolongifolen-4-one using various fungi has yielded a series of new metabolites, including (7R)-12-hydroxyisolongifolen-4-one, (7S)-13-hydroxyisolongifolen-4-one, and (9R)-9-hydroxyisolongifolen-4-one. researchgate.nettandfonline.com Evaluation of these compounds revealed that some possess potent inhibitory activity against tyrosinase, a critical enzyme in melanin (B1238610) biosynthesis. researchgate.netresearchgate.net

Similarly, enzymatic studies using cytochrome P450s, such as CYP109E1, have been employed to achieve regio- and stereoselective hydroxylation of isolongifolen-9-one. uni-saarland.de This process yielded 4(R)-hydroxy-isolongifolen-9-one, a compound also noted for its ability to inhibit tyrosinase. uni-saarland.de These findings underscore the importance of the position and stereochemistry of the hydroxyl group in determining biological function.

Table 1: Hydroxylated Derivatives of Isolongifolenone and their Activity

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| (7S)-13-hydroxyisolongifolen-4-one | Microbial Transformation | Potent Tyrosinase Inhibitor researchgate.netresearchgate.net |

| (9R)-9-hydroxyisolongifolen-4-one | Microbial Transformation | Potent Tyrosinase Inhibitor researchgate.netresearchgate.net |

The saturation of the isolongifolene (B72527) framework and the subsequent epimerization of the resulting ketone have been explored, primarily for applications in the fragrance industry. A process involving the treatment of isolongifolene with a peroxygen compound, like hydrogen peroxide in an acidic medium, yields a fully saturated isolongifolene ketone. google.com This saturated ketone can then be epimerized under basic conditions to produce a thermodynamically more stable epimer. google.comgoogle.com

The synthesis can also proceed via the epoxidation of isolongifoline followed by rearrangement. sphinxsai.com This typically yields a mixture of epimers, such as 8-oxo-7-β-H-isolongifolane (the kinetically controlled product) and 8-oxo-7-α-H-isolongifolane (the thermodynamically more stable product). google.comsphinxsai.com The distribution of these epimers is crucial as it significantly influences the resulting olfactory properties, which are often described as having a desirable woody character. google.comsphinxsai.com

Table 2: Saturated Ketone Epimers of Isolongifolene

| Compound Name | Formation Condition | Stability | Noted Application |

|---|---|---|---|

| 8-oxo-7-β-H-isolongifolane (Epimer I) | Kinetic Control | Less Stable | Perfumery sphinxsai.com |

Further derivatization to form ethers has led to compounds with distinct and valuable fragrance profiles. The synthesis of isolongifolenyl ethers typically involves the reduction of isolongifolenone to a mixture of epimeric alcohols, which are then converted to the corresponding ethers. google.com Interestingly, while the parent ketone has a woody scent, the resulting ethers are characterized by strong, velvety musk and amber notes. google.com This highlights how a relatively simple chemical modification can dramatically alter sensory properties. Beyond fragrances, other functionalized analogs of (-)-Isolongifolene ketone have been investigated for their ability to repel arthropods, indicating a different spectrum of biological activity. google.com

Expanding the scope from the isolongifolene core, researchers have used its precursor, longifolene (B8805489), to synthesize novel carboxylic acid derivatives with significant biological activities. A series of longifolene-derived diphenyl ether-carboxylic acids were synthesized through a multi-step process that included isomerization, oxidation, rearrangement, and hydrolysis. mdpi.comresearchgate.net In vitro testing of these compounds revealed that several possessed noteworthy antifungal activity against a panel of plant pathogenic fungi. mdpi.comresearchgate.net For instance, specific derivatives showed high inhibition rates against Alternaria solani and Rhizoctonia solani. mdpi.comresearchgate.net

In another line of research, longifolene was used to prepare a library of primary amine carboxylates. acs.orgacs.org These compounds were evaluated for their herbicidal properties and demonstrated significantly higher activity than both the parent carboxylic acids and the commercial herbicide glyphosate (B1671968) against certain weeds. acs.orgacs.org

Table 3: Biological Activity of Longifolene-Derived Carboxylic Acids and Amine Carboxylates

| Derivative Class | Target Organism/System | Key Finding |

|---|---|---|

| Diphenyl Ether-Carboxylic Acids | Plant Pathogenic Fungi | Compounds 7b and 7l showed inhibition rates >80% against multiple fungal species. mdpi.comresearchgate.net |

Impact of Stereochemistry on Biological Activity Profiles

The formation of epimeric ketones (e.g., 8-oxo-7-β-H-isolongifolane vs. 8-oxo-7-α-H-isolongifolane) directly impacts their use as fragrances, with the isomer ratio affecting the final scent profile. google.com This principle extends to more complex biological interactions. Studies on other natural product derivatives have shown that often only one specific stereoisomer exhibits significant biological potency. nih.gov This is frequently attributed to the precise three-point fit required for receptor or enzyme binding, as hypothesized by Easson and Stedman, and can also be due to stereoselective cellular uptake mechanisms. nih.govmdpi.com For example, research on the nature-inspired compound 3-Br-acivicin demonstrated that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was key for recognition by cellular transporters. nih.gov This highlights that the specific 3D structure of isolongifolenone derivatives is intrinsically linked to their biological function.

Correlation Between Structural Features and Specific Biological Pathways

The ultimate goal of SAR studies is to connect specific structural features to their effects on biological pathways. For isolongifolenone derivatives, clear correlations have begun to emerge.

The introduction of hydroxyl groups at specific positions, such as C4, C9, or C13, has been directly linked to the inhibition of the enzyme tyrosinase. researchgate.netuni-saarland.de This enzyme is a key component of the melanin biosynthesis pathway, suggesting that these hydroxylated analogs interfere with pigment production.

Computational Chemistry Applications in Isolongifolen 9 One Research

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. wikipedia.org

Prediction of Binding Affinities with Target Enzymes

Molecular docking simulations have been utilized to predict the binding affinities of (-)-Isolongifolen-9-one and its analogs with various enzymes. For instance, a study investigating a pyrazole (B372694) ring-containing derivative of isolongifolanone (B1589518), P129, as an anti-glioma agent, employed molecular docking to assess its binding affinity to Cyclin-dependent kinase-2 (CDK-2). nih.gov The results indicated that P129 has a high binding affinity for CDK-2, with a lower interaction energy (-66.2813 kcal/mol) compared to known inhibitors fadraciclib (-61.4454 kcal/mol) and flavopiridol (B1662207) (-52.1807 kcal/mol), suggesting it could be a potent inhibitor. nih.gov

In another study, the catalytic activity of CYP109E1, a versatile terpene oxidase from Bacillus megaterium, was explored. nih.gov Molecular docking calculations helped to rationalize the experimentally observed regioselective hydroxylation of various terpenes, including isolongifolen-9-one, and identified key amino acid residues involved in substrate binding. nih.gov Similarly, docking studies on 9-hydroxy isolongifolene (B72527), a derivative of this compound, against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DDP) target, revealed a strong binding affinity, suggesting its potential as an antimalarial compound. malariaworld.org

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| P129 | CDK-2 | -66.2813 | nih.gov |

| Fadraciclib (control) | CDK-2 | -61.4454 | nih.gov |

| Flavopiridol (control) | CDK-2 | -52.1807 | nih.gov |

| 9-hydroxy isolongifolene | Pf-DDP | -9.0 | malariaworld.org |

Analysis of Ligand-Receptor Complex Conformations

The analysis of ligand-receptor complex conformations provides crucial information about the binding mode and the specific interactions that stabilize the complex. wikipedia.orgelifesciences.org For the P129-CDK-2 complex, a detailed analysis of the ligand conformation within the binding pocket revealed the specific interactions responsible for its high affinity. nih.gov This understanding of the three-dimensional arrangement of the ligand and receptor is vital for structure-based drug design. sci-hub.se

Similarly, molecular docking of major components from the essential oil of Serissa japonica, including iso-longifolol, with cyclooxygenase-2 (COX-2) and tyrosinase enzymes, helped to elucidate their anti-inflammatory and antioxidant properties. mdpi.com The analysis showed that the hydroxyl group in iso-longifolol plays a significant role in binding affinity by forming hydrogen bonds with key amino acids in the enzyme's active site. mdpi.com This highlights the importance of specific functional groups in determining the biological activity of this compound derivatives.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orguc.edu It has become a powerful tool in chemistry and materials science for studying reaction mechanisms and predicting the properties of molecules. mdpi.com

Investigation of Reaction Transition States and Energy Profiles

DFT calculations have been instrumental in elucidating the reaction mechanisms involved in the synthesis and rearrangement of isolongifolene and its derivatives. nih.govresearchgate.net In a study on the sesquiterpene cyclizations catalyzed inside a resorcinarene (B1253557) capsule, DFT computations were performed to understand the formation of protonated isolongifolene. nih.gov The calculations, performed at the mPW1PW91/6-311+G(d,p)//B3LYP/6-311+G(d,p)-GD3BJ level of theory, revealed the energy barriers and transition states for the cyclization and rearrangement steps, providing a detailed energy profile of the reaction pathway. nih.govresearchgate.net This information is crucial for understanding the factors that control the selectivity of the reaction and for designing more efficient synthetic routes. nih.govescholarship.org The computed reaction energy profiles can help to identify the rate-determining steps and intermediate structures, offering a deeper understanding of the catalytic process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. mdpi.comuchile.cl While no specific CoMFA studies focusing solely on this compound were found, this methodology has been applied to derivatives of the closely related longifolene (B8805489). mdpi.com In a study of longifolene-derived diphenyl ether carboxylic acid compounds, a CoMFA model was built to understand the structure-activity relationship for their antifungal activity. mdpi.com The model revealed that the steric field was the major contributor to the antifungal activity, providing valuable insights for the design of new, more potent antifungal agents. mdpi.comresearchgate.net This approach could be similarly applied to a series of this compound derivatives to guide the optimization of their biological activities.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on (-)-Isolongifolen-9-one

Research on this compound has progressed significantly, establishing a solid foundation for its future development. Key advancements are centered on its synthesis and the characterization of its biological properties.

The primary method for its preparation involves the allylic oxidation of its precursor, (-)-isolongifolene, which can be sourced from the acid-catalyzed rearrangement of longifolene (B8805489), an abundant component of turpentine (B1165885) oil. researchgate.netpatsnap.com Various catalytic systems have been developed to improve the efficiency and selectivity of this oxidation, including methods using chromium hexacarbonyl and, more recently, greener heterogeneous catalysts like palladium on silica (B1680970) (Pd/SiO2) and cobalt-substituted mesoporous silicates (Co-MCM-41). researchgate.netresearchgate.netrsc.org Notably, biotransformation has been identified as a viable and specific synthetic route; the fungus Glomerella cingulata has been shown to convert (-)-isolongifolene into this compound and its hydroxylated derivatives. acs.org

The biological activity of this compound is perhaps the most researched area. It has been identified as a potent insect repellent, with effectiveness against mosquitoes (Aedes aegypti and Anopheles stephensi) and ticks (Ixodes scapularis and Amblyomma americanum) comparable to the synthetic repellent DEET. researchgate.netresearchgate.net Furthermore, as a component of essential oils from plants like Millettia thonningii and Lantana camara, it contributes to antioxidant and antimicrobial activities against various pathogens. tandfonline.comasric.africa Another significant finding is its ability to suppress the SOS-inducing activity of chemical mutagens such as aflatoxin B₁, indicating potential chemopreventive properties. acs.org Its value is also recognized in the fragrance industry, where it is used for its distinct aroma profile. researchgate.net

Unaddressed Mechanistic Questions and Biological Gaps

Despite these advancements, several questions remain. The complete biosynthetic pathway of its precursor, isolongifolene (B72527), in nature is yet to be fully elucidated, particularly in organisms like liverworts where its presence has long been known. nih.gov This knowledge gap hinders the discovery of natural enzymes (synthases and oxidases) that could be harnessed for biotechnological production.

Furthermore, while its biological effects are documented, the precise molecular mechanisms are often not well understood. For instance, the specific receptors and signaling pathways involved in its potent insect-repellent activity are largely unknown. Similarly, the exact mode of its antimicrobial action—how it disrupts microbial cells or interferes with their metabolism—requires more detailed investigation. Much of the existing biological data comes from studies on essential oils, where synergistic or additive effects from other compounds may obscure the specific contribution of this compound. tandfonline.comasric.africa There is a clear need for more extensive research on the pure compound to delineate its full biological and pharmacological profile. This includes comprehensive in-vivo studies to validate the therapeutic potential suggested by initial findings, such as the anti-glioma activity observed in a derivative. researchgate.net

Opportunities for Novel Synthetic Route Development